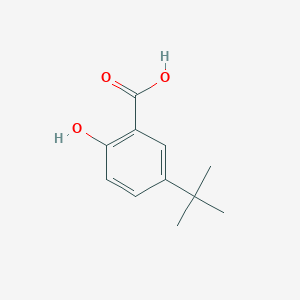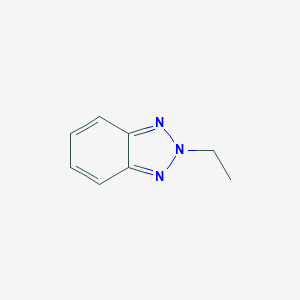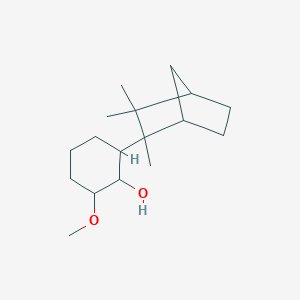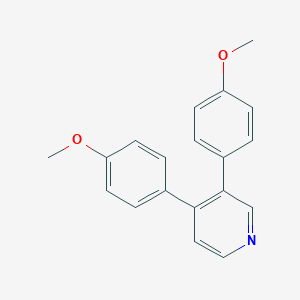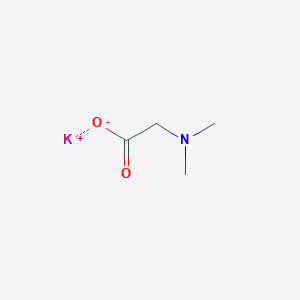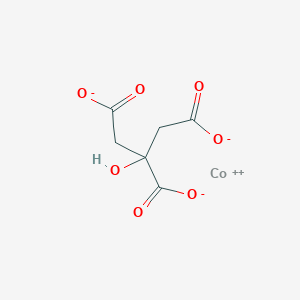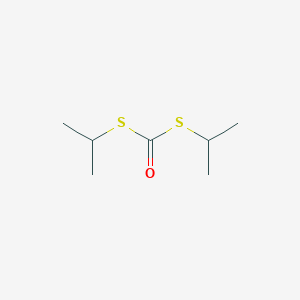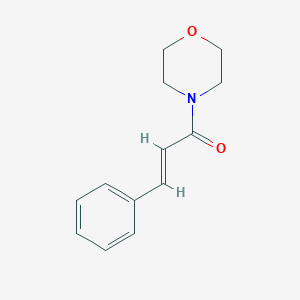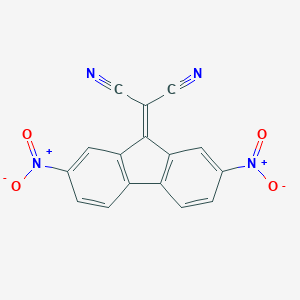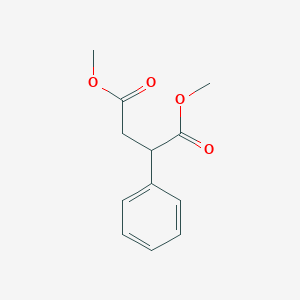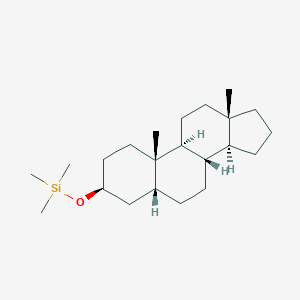![molecular formula C13H15N5O3S B096432 n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide CAS No. 19189-90-3](/img/structure/B96432.png)
n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMTS and is a sulfonamide derivative. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and HIV-1 protease. It has also been found to have anti-inflammatory and antitumor activities.
Biochemische Und Physiologische Effekte
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. Additionally, it has been found to have anti-inflammatory and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide in lab experiments is its potential to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the functions of these enzymes and proteins. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide. One direction is to further investigate its potential to inhibit the activity of various enzymes and proteins. This could lead to the development of new drugs that target these enzymes and proteins. Another direction is to investigate its potential as an anti-inflammatory and antitumor agent. This could lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. This could provide insights into its potential applications in scientific research.
Synthesemethoden
The synthesis of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been achieved using various methods. One of the commonly used methods is the reaction of 4-aminobenzenesulfonamide with 5,6-dimethyl-1,2,4-triazin-3-yl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been extensively studied for its potential applications in scientific research. It has been found to have several biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential to inhibit various enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and HIV-1 protease.
Eigenschaften
CAS-Nummer |
19189-90-3 |
|---|---|
Produktname |
n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide |
Molekularformel |
C13H15N5O3S |
Molekulargewicht |
321.36 g/mol |
IUPAC-Name |
N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H15N5O3S/c1-8-9(2)16-17-13(14-8)18-22(20,21)12-6-4-11(5-7-12)15-10(3)19/h4-7H,1-3H3,(H,15,19)(H,14,17,18) |
InChI-Schlüssel |
SQUDDAHMWLNLIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Kanonische SMILES |
CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Andere CAS-Nummern |
19189-90-3 |
Synonyme |
N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



